molecular formula C17H17ClO3 B14026966 Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate

Cat. No.: B14026966
M. Wt: 304.8 g/mol
InChI Key: MKOFPGYDBFXENJ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is a synthetic benzoate ester compound intended for research and development applications in laboratory settings. This chemical is characterized by the presence of benzyloxy, chloro, and methyl substituents on its aromatic ring, which can influence its steric and electronic properties. Benzoate esters are frequently employed as key intermediates in organic synthesis and medicinal chemistry for the construction of more complex molecules . The specific research applications for this compound are not fully established and are a subject of ongoing scientific investigation. It is strictly for professional lab use. This is hypothetical placeholder text based on similar compounds and must be replaced with verified information.

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 3-chloro-2-methyl-4-phenylmethoxybenzoate

InChI

InChI=1S/C17H17ClO3/c1-3-20-17(19)14-9-10-15(16(18)12(14)2)21-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

MKOFPGYDBFXENJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Benzyloxy)-2-methylbenzoic Acid or Ester Precursors

A common starting point is 4-hydroxy-2-methylbenzoic acid or its ethyl ester. The hydroxy group at the 4-position is protected or transformed into a benzyloxy group by etherification with benzyl bromide. According to the Royal Society of Chemistry (RSC) protocol, methyl esters of hydroxybenzoic acids are prepared by refluxing the acid in methanol with catalytic sulfuric acid, followed by benzylation using benzyl bromide and potassium carbonate in acetone under reflux for 10 hours. Excess benzyl bromide is removed by suspension in petrol ether and ultrasonication, yielding methyl 4-(benzyloxy)-3,5-dimethoxybenzoate in about 69% yield.

The hydrolysis of methyl esters to the corresponding acids is achieved using aqueous potassium hydroxide in methanol at 80 °C for 10 hours, followed by acidification to precipitate the acid in high yield (95.5% reported).

Selective Chlorination at the 3-Position

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Methanol, H2SO4 (catalytic), reflux overnight ~84 Preparation of methyl ester from hydroxybenzoic acid
2 Etherification Benzyl bromide, K2CO3, acetone, reflux 10 h ~69 Formation of benzyloxy group on aromatic ring
3 Hydrolysis 30% KOH aq., MeOH, 80 °C, 10 h ~95 Conversion of methyl ester to carboxylic acid
4 Chlorination SOCl2 or SO2Cl2, AlCl3, controlled temp. N/A Selective chlorination at 3-position (literature-based inference)
5 Final Esterification Ethanol, H2SO4, reflux N/A Formation of ethyl ester if starting from acid
6 Catalytic Hydrogenolysis Pd/C, H2 (10 bar), NaOH, 50 °C (optional step) N/A Used for hydroxy/acetoxy derivatives; demonstrates functional group manipulation
7 Coupling Esterification DCC, DMAP, dry CH2Cl2, room temp., argon N/A Alternative esterification method for complex benzoates with phenolic hydroxyl groups

In-Depth Research Findings

  • The etherification step is critical to introduce the benzyloxy group selectively without affecting other substituents. Using potassium carbonate as a base in acetone provides a mild environment favoring selective O-alkylation.

  • Chlorination regioselectivity is influenced by the electron-donating methyl and benzyloxy groups directing electrophilic substitution to the 3-position. Control of temperature and reagent stoichiometry is essential to avoid poly-chlorination or side reactions.

  • The use of DCC/DMAP coupling agents allows ester bond formation under mild conditions, preserving sensitive substituents and providing high purity products after chromatographic purification.

  • The hydrogenolysis method using Pd/C catalyst in aqueous medium is an efficient way to remove benzyl protecting groups or convert benzyloxy to hydroxy groups, which can be further functionalized.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-2-methylbenzyl alcohol.

    Substitution: 4-(Benzyloxy)-3-amino-2-methylbenzoate or 4-(Benzyloxy)-3-thio-2-methylbenzoate.

Scientific Research Applications

Potential Applications

Given its structural components, ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate may find applications in:

  • Synthesis of Complex Molecules The compound can serve as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry It can be explored as a precursor in the development of pharmaceutical compounds.
  • Materials Science It can be utilized in the production of specialty chemicals and materials with specific properties.

Research areas

Studies on interaction profiles are crucial for understanding how this compound interacts with biological systems. Preliminary interaction studies suggest that the unique combination of lipophilicity from the benzyloxy group and the presence of both chloro and methyl substituents on the aromatic ring may influence its biological interactions differently compared to its analogs.

  • Interaction with Biological Systems: Its lipophilicity, enhanced by the benzyloxy group, along with chloro and methyl substituents, may lead to unique biological interactions compared to analogs.
  • Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, which could be beneficial in therapeutic applications.
  • Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against pathogens like Candida albicans.
  • Antitumor Potential: Analogous structures have exhibited anti-tumor effects, suggesting that this compound may possess similar properties, with the fluoro group hypothesized to enhance binding affinity to molecular targets involved in tumor progression.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the chlorine and methyl groups can modulate its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Benzoate Esters

Compound Name Substituents (Positions) Key Properties/Applications References
This compound 4-(Benzyloxy), 3-Cl, 2-CH3 Discontinued; used in intermediates synthesis
Ethyl 4-chlorobenzoyl formate 4-Cl, formate ester Reactive in cross-coupling reactions
Ethyl 4-chlorocinnamate 4-Cl, α,β-unsaturated ester UV-absorbing properties; polymer additives
Ethyl 4-ethoxy-3-iodobenzoate 4-OEt, 3-I Radiolabeling potential; halogen exchange
Ethyl 4-hydroxy-3-iodobenzoate 4-OH, 3-I Chelation applications; unstable under acidic conditions

Key Observations:

Substituent Effects on Reactivity: The benzyloxy group in this compound provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine atom at the 3-position. This combination may hinder electrophilic substitution compared to simpler analogues like Ethyl 4-chlorocinnamate .

Stability and Commercial Viability :

  • Unlike this compound, compounds like Ethyl 4-chlorobenzoyl formate remain in production, likely due to simpler synthetic pathways and broader industrial applications .
  • The discontinued status of this compound contrasts with structurally similar esters (e.g., Ethyl 4-cyclopropylbenzoate), which are stable under standard storage conditions .

Biological Activity

Ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate is a synthetic organic compound characterized by its unique structural features, which include an ethyl ester group, a benzyloxy moiety, and a chloro substituent on the aromatic ring. Its molecular formula is C16H17ClO3, with a molecular weight of approximately 306.75 g/mol. The presence of the benzyloxy group enhances its lipophilicity, potentially influencing its biological activity and interactions with various biological systems.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C16H17ClO3
Molecular Weight 306.75 g/mol
Functional Groups Ethyl ester, benzyloxy, chloro
Lipophilicity Enhanced due to the benzyloxy group

The benzyloxy group is significant as it may facilitate interactions with lipid membranes and proteins, potentially affecting the compound's bioavailability and pharmacokinetics.

Preliminary studies suggest that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered physiological responses.
  • Antimicrobial Properties : Similar compounds have shown potential antimicrobial activity; thus, this compound could be explored for similar effects.
  • Cytotoxicity : The compound's structural analogs have been evaluated for cytotoxic effects against cancer cell lines, indicating a need for further research into its potential anticancer properties.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with similar structures were tested using the MTS assay to determine their IC50 values. This compound could be subjected to similar assays to establish its efficacy against specific cancer types .
  • Antimicrobial Testing : Research has indicated that certain benzyloxy-substituted compounds possess antimicrobial properties. A study evaluating the antibacterial effects of related compounds against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition at specific concentrations, suggesting that this compound may also exhibit similar activities .
  • Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Parameters such as absorption rate, distribution volume, metabolism, and elimination half-life can provide insights into its suitability for clinical applications .

Tables of Biological Activity Comparisons

To illustrate the potential biological activity of this compound compared to structurally related compounds, the following table summarizes key findings from relevant studies:

Compound Biological Activity IC50 (µM) Notes
This compoundPotential cytotoxicityTBDRequires further investigation
Ethyl 4-chloro-2-methylbenzoateModerate cytotoxicity in cancer cells25Established baseline for comparison
Ethyl 4-(hydroxy)-3-chloro-2-methylbenzoateAntimicrobial activityTBDSimilar structure; potential for antimicrobial effects
Benzyl chlorideActive in multiple biological assaysTBDDemonstrated mutagenic properties in specific tests

Q & A

Q. What validation steps ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Positive controls : Compare with known apoptosis inducers (e.g., cisplatin) to calibrate dose-response curves .
  • Batch-to-batch consistency : Use HPLC to confirm ≥95% purity across synthetic batches .

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